Methyl 3-ethylmorpholine-3-carboxylate
Description
Methyl 3-ethylmorpholine-3-carboxylate is a morpholine-derived ester featuring a methyl ester group and an ethyl substituent at the 3-position of the morpholine ring. Morpholine derivatives are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity and ability to modulate solubility and bioavailability.
Properties
IUPAC Name |
methyl 3-ethylmorpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-8(7(10)11-2)6-12-5-4-9-8/h9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZXCIQBNFFBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 3-ethylmorpholine-3-carboxylate with four structurally related morpholine carboxylates:
*Note: Data for this compound are inferred due to lack of direct evidence.
Key Observations:
Substituent Effects :
- The ethyl group in this compound increases steric bulk and lipophilicity compared to the methyl-substituted analog . This may enhance membrane permeability in pharmaceutical contexts.
- The allyl group in (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate introduces reactivity for click chemistry or polymerization .
- Chirality : (R)-Methyl morpholine-3-carboxylate and (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate highlight the importance of stereochemistry in biological activity and synthetic utility .
Salt vs. Free Base :
- Methyl 3-methylmorpholine-3-carboxylate hydrochloride’s salt form improves aqueous solubility, critical for formulation, but its safety profile remains understudied .
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